6-Methylhept-2-YN-4-one
Description
6-Methylhept-2-yn-4-one (IUPAC name: this compound) is an alkyne-containing ketone with the molecular formula C₈H₁₂O. Its structure features a terminal alkyne group at position 2 and a ketone at position 4, with a methyl substituent at position 4. This compound is notable for its versatility in organic synthesis, particularly in reactions involving alkyne functionalization and carbonyl chemistry .
Key properties include:
- Molecular Weight: 124.18 g/mol
- Functional Groups: Alkyne (C≡C), ketone (C=O)
- Chemical Reactivity: High due to the electron-deficient alkyne and electrophilic ketone group.
Properties
CAS No. |
13046-02-1 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
6-methylhept-2-yn-4-one |
InChI |
InChI=1S/C8H12O/c1-4-5-8(9)6-7(2)3/h7H,6H2,1-3H3 |
InChI Key |
AKNLEQRXVYPWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylhept-2-YN-4-one can be synthesized through several methods. One common approach involves the alkylation of a suitable alkyne precursor. For example, the reaction of 3-methyl-1-butyne with acetone in the presence of a strong base such as sodium amide can yield this compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Methylhept-2-YN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reducing agent used. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the alkyne group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amines or alcohol derivatives.
Scientific Research Applications
6-Methylhept-2-YN-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methylhept-2-YN-4-one involves its interaction with various molecular targets. The triple bond in the compound can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, the compound can act as an electrophile in nucleophilic addition reactions, targeting nucleophilic sites in enzymes or other proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
(a) 6-Methyl-4-hepten-2-one
- Structure : Contains a double bond (C=C) instead of an alkyne.
- Reactivity : Less reactive toward nucleophiles due to the absence of a strained alkyne. Used in fragrance synthesis due to its stability .
- Applications : Industrial solvents and intermediates in polymer chemistry.
(b) 2-Methyl-2-hepten-6-one
- Structure : Double bond at position 2 and ketone at position 5.
- Reactivity: The conjugated enone system enables Diels-Alder reactions, unlike 6-methylhept-2-yn-4-one.
- Applications : Intermediate in pharmaceutical synthesis (e.g., steroid derivatives) .
Functional Group Variants
(a) 6-Methyl-6-hepten-4-yn-2-ol (CAS 20937-57-9)
- Structure : Replaces the ketone with a hydroxyl group (-OH).
- Reactivity : Participates in hydrogen bonding, enhancing solubility in polar solvents. Used in pheromone synthesis .
- Biological Activity : Demonstrated insect attractant properties in agrochemical studies .
(b) 6-Hydroxy-6-methylheptan-2-one
- Structure : Contains both hydroxyl (-OH) and ketone (C=O) groups.
- Reactivity : Dual functionality allows simultaneous oxidation and reduction pathways.
- Applications : Key intermediate in flavor and fragrance industries .
(c) 4-Methylhept-6-yn-2-one (CAS 50459-35-3)
Compounds with Aromatic or Bioactive Moieties
(a) 6-(4-Hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one (CAS 949081-05-4)
- Structure: Incorporates a phenolic hydroxyl group and α,β-unsaturated ketone.
- Unique Feature : Combines aromatic stability with ketone reactivity, enabling drug-discovery applications .
(b) (E)-6,6-Dimethyl-2-hepten-4-ynal
- Structure : Alkyne and aldehyde groups with geminal dimethyl substitution.
- Reactivity : Aldehyde group facilitates nucleophilic additions, while the alkyne enables cycloadditions.
- Applications: Building block for natural product synthesis (e.g., terpenoids) .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Synthetic Utility: this compound’s alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, distinguishing it from non-alkyne analogs .
- Biological Gaps: Unlike its phenolic analogs (e.g., CAS 949081-05-4), this compound lacks documented bioactivity, highlighting a research opportunity .
- Stability Trade-offs : Compounds with hydroxyl groups (e.g., 6-methyl-6-hepten-4-yn-2-ol) exhibit lower thermal stability compared to ketone-dominated structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
